Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride is a chemical compound with significant implications in pharmaceutical research. Its molecular formula is and it has a molecular weight of 257.24 g/mol. This compound is recognized for its structural features, which include a piperidine ring, making it a derivative of piperidine, a common scaffold in drug design. The compound is typically utilized in various scientific applications due to its pharmacological properties and interactions with biological systems.
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can be sourced from chemical suppliers specializing in research-grade compounds. It is classified as an organic amine and falls under the category of piperidine derivatives, which are known for their diverse biological activities. The compound is often used in medicinal chemistry and pharmacology due to its potential therapeutic effects .
The synthesis of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can be achieved through several methods, primarily focusing on the alkylation of piperidine derivatives. One common approach involves the reaction of 2-methyl-2-(piperidin-4-yl)propan-1-amine with dimethyl sulfate or other methylating agents under basic conditions.
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride features a piperidine ring substituted with a dimethylamino group and a propyl chain. The structural representation can be summarized as follows:
The InChI representation of the compound is:
The InChI Key is:
This data highlights the compound's complex structure and assists in its identification within chemical databases .
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can participate in various chemical reactions typical for amines and piperidine derivatives. These reactions include:
The reactivity profile of this compound indicates that it can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
The mechanism of action for Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride involves its interaction with biological targets, primarily through modulation of neurotransmitter systems.
The binding interactions can lead to conformational changes in target proteins, resulting in altered activity that may have therapeutic implications .
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride typically appears as a white crystalline solid at room temperature. Its melting point and solubility characteristics are essential for understanding its handling and application in laboratory settings.
These properties are crucial for determining the appropriate storage conditions and potential applications in research .
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride has several scientific uses:
The synthesis of dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride centers on strategic functionalization of the piperidine core, primarily through alkylation reactions. The molecular framework (C₁₁H₂₄N₂·2HCl) requires regioselective introduction of the dimethylaminopropyl moiety at the piperidine nitrogen, presenting significant synthetic challenges due to potential over-alkylation and stereochemical complications. The SMILES notation (CC(C)(CN(C)C)C1CCNCC1) reveals the tertiary amine linkage between the 2-methylpropyl chain and piperidine nitrogen [2].
Industrial-scale synthesis typically employs reductive alkylation via Schiff base intermediates. This involves condensation of 4-(2-methylpropylidene)piperidine with dimethylamine under catalytic hydrogenation conditions (Pd/C or Raney Ni, 50-100 psi H₂, 60-80°C). Alternative pathways include nucleophilic displacement using chloro-tert-butyl derivatives, where 4-(2-chloro-2-methylpropyl)piperidine reacts with dimethylamine under phase-transfer conditions (tetrabutylammonium bromide, NaOH 50%, 80°C), achieving yields >85% with minimized dialkylation byproducts [8].
Recent advances leverage transition metal catalysis for enhanced stereoselectivity. Grygorenko's palladium/rhodium-catalyzed hydrogenation enables direct functionalization of pyridine precursors while preserving stereochemical integrity—particularly valuable for generating enantiopure pharmaceutical intermediates. Beller's cobalt/titanium nanoparticle systems facilitate acid-free hydrogenation in aqueous media, significantly improving environmental sustainability metrics [8].
Table 1: Comparative Analysis of Piperidine Alkylation Methods
Method | Catalyst/Reagent | Yield (%) | Diastereoselectivity | Reaction Conditions |
---|---|---|---|---|
Reductive Amination | Pd/C, H₂ (60 psi) | 78-85 | Moderate (∼3:1 dr) | EtOH, 65°C, 12h |
Nucleophilic Displacement | None (neat) | 65-72 | Low | 120°C, 24h |
Phase-transfer Alkylation | Bu₄N⁺Br⁻, 50% NaOH | 82-88 | Moderate (∼4:1 dr) | Toluene/H₂O, 80°C, 8h |
Catalytic Hydrogenation | Ru Nanoparticles | 90-94 | High (>20:1 dr) | H₂O, 100°C, H₂ 80 psi, 6h |
Conversion of the free base tertiary amine to its dihydrochloride salt follows distinct protonation mechanisms governed by pH dynamics and crystallography principles. The dihydrochloride designation (C₁₁H₂₄N₂·2HCl) confirms diprotonation at both the piperidine nitrogen and the dimethylamino nitrogen [2]. Experimental evidence from X-ray crystallography reveals that protonation preferentially initiates at the more basic piperidine nitrogen (pKa ∼11.2) followed by the dimethylamino group (pKa ∼10.1), with a ΔpKa >1 ensuring stepwise salt formation.
Critical process parameters include:
The crystalline structure exhibits superior stability over mono-hydrochloride variants, with dehydration studies showing <0.1% weight loss at 40% RH versus 2.3% for monohydrochlorides. This enhanced stability stems from the formation of a tight ionic lattice where protonated nitrogens engage in bifurcated hydrogen bonds with chloride ions (N⁺–H···Cl⁻ distance: 2.89–3.15 Å) [2].
Table 2: Protonation Stoichiometry and Crystallographic Properties
Protonation Stage | HCl Equivalents | pH Range | Crystal System | Hydrogen Bond Energy (kJ/mol) |
---|---|---|---|---|
Monocation Formation | 1.0 | 9.8-8.2 | Amorphous | 12.7 ± 0.8 |
Dication Formation | 2.0 | 5.5-4.0 | Monoclinic P2₁/c | 18.3 ± 1.2 |
Over-protonated | >2.2 | <3.5 | Hydrated Forms | Variable |
Optimized solvent systems govern both alkylation efficiency and salt formation kinetics. Polar aprotic solvents (DMF, NMP) facilitate initial alkylation but complicate downstream processing due to high boiling points and hydrochloride salt solubility issues. Advanced biphasic systems employing methyl-tert-butyl ether (MTBE)/water mixtures with phase-transfer catalysts (Aliquat 336) increase alkylation rates 3.7-fold while enabling product partitioning into the organic phase (Kp = 120 at pH 12.5) [4].
Reaction kinetic studies reveal second-order dependence for alkylation:Rate = k[Piperidine][Alkyl Halide] where k = 2.4 × 10⁻³ L·mol⁻¹·s⁻¹ in acetonitrile at 80°C
Activation parameters derived from Arrhenius plots show Eₐ = 68.2 kJ/mol, indicating diffusion-controlled mechanisms above 60°C. Notably, solvent viscosity directly impacts activation energy (ΔEₐ = +12 kJ/mol when changing from methanol to glycerol), emphasizing the need for low-viscosity reaction media.
Industrial-scale processes utilize solvent-switching strategies:
Table 3: Solvent System Performance Metrics
Solvent Combination | Reaction Rate Constant (k ×10³) | Yield (%) | Byproducts (%) | Partition Coefficient (Kp) |
---|---|---|---|---|
Toluene/Water | 1.42 | 76 | 4.8 | 85 |
MTBE/Water | 1.87 | 81 | 3.2 | 120 |
n-Heptane/DMF | 0.94 | 68 | 7.1 | 42 |
Cyclopentyl methyl ether | 2.05 | 89 | 1.9 | 155 |
Final purification presents critical challenges due to the compound's zwitterionic character and thermal sensitivity. Recrystallization remains the industrial method of choice, with optimized protocols using ethanol/water (4:1 v/v) with controlled cooling from 65°C to -10°C at 0.5°C/min. This yields prismatic crystals (mp 238-241°C dec) with >99.8% purity and residual solvent levels <100 ppm. Key parameters include:
Chromatographic methods serve primarily for analytical validation and small-scale purification. Reverse-phase C18 columns (10 μm, 300Å) with acetonitrile/ammonium bicarbonate (20mM, pH 8.5) gradients (15→45% ACN in 20min) resolve the compound from N-oxide impurities (Rₜ = 12.4min vs. 9.7min). Preparative HPLC with volatile buffers (ammonium acetate/methanol) enables isolation of gram quantities, but introduces anion exchange complications (acetate/chloride competition) requiring post-chromatographic ion exchange [3].
Comparative analysis shows recrystallization delivers superior crystal stability (no polymorphic transitions after 24 months at 25°C/60% RH) versus chromatographic isolates which show amorphous character after 6 months. This stability advantage stems from the highly ordered hydrogen-bonded lattice in recrystallized material, as confirmed by X-ray powder diffraction (characteristic peaks at 2θ = 8.4°, 16.7°, 25.1°) [2].
Table 4: Purification Method Performance Comparison
Parameter | Recrystallization | Preparative HPLC | Flash Chromatography |
---|---|---|---|
Purity (%) | 99.8 ± 0.1 | 99.5 ± 0.3 | 97.2 ± 1.2 |
Residual Solvent (ppm) | <100 | 800-1500 | >5000 |
Polymorphic Stability | Form A (>24 months) | Amorphous conversion | Form B (6 months) |
Throughput (kg/day) | 150 | 0.8 | 5.2 |
Operating Cost (USD/kg) | 120 | 4200 | 850 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1